

# Physical and chemical properties of 1,4-Dibromo-2-butyne

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## Compound of Interest

Compound Name: 1,4-Dibromo-2-butyne

Cat. No.: B1582476

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## In-Depth Technical Guide to 1,4-Dibromo-2-butyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **1,4-Dibromo-2-butyne**. It is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering detailed data and experimental insights.

## Core Physical and Chemical Properties

**1,4-Dibromo-2-butyne** is a halogenated alkyne with the chemical formula  $C_4H_4Br_2$ .<sup>[1][2]</sup> Its molecular structure consists of a four-carbon chain with a triple bond between the second and third carbon atoms, and bromine atoms attached to the first and fourth carbons.

Table 1: Physical and Chemical Properties of **1,4-Dibromo-2-butyne**

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>4</sub> Br <sub>2</sub>	[1][2]
Molecular Weight	211.88 g/mol	[1][2]
IUPAC Name	1,4-dibromobut-2-yne	[1]
CAS Number	2219-66-1	[1][3]
Appearance	Not explicitly stated, but related compounds are crystals or crystalline solids.	[4]
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	

Note: Experimental data for the melting point, boiling point, density, and solubility of **1,4-Dibromo-2-butyne** are not readily available in the surveyed literature. Much of the available data pertains to the isomeric compound trans-1,4-dibromo-2-butene and should be referenced with caution.

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1,4-Dibromo-2-butyne**.

Table 2: Spectroscopic Data for **1,4-Dibromo-2-butyne**

Spectrum Type	Key Features	Source
$^1\text{H}$ NMR	Data available, specific shifts not detailed in search results.	[1]
$^{13}\text{C}$ NMR	Data available, specific shifts not detailed in search results.	[1]
Mass Spectrometry (GC-MS)	Data available, fragmentation patterns not detailed in search results.	[1]
Infrared (IR) Spectroscopy	Data not explicitly found for 1,4-dibromo-2-butyne.	

## Chemical Reactivity and Synthesis

**1,4-Dibromo-2-butyne** is a versatile reagent in organic synthesis, primarily owing to the presence of two reactive carbon-bromine bonds and a central alkyne functionality.

## Nucleophilic Substitution Reactions

The primary mode of reactivity for **1,4-Dibromo-2-butyne** involves nucleophilic substitution at the bromine-bearing carbons. This allows for the introduction of a wide range of functional groups.

A general representation of this reactivity is the reaction with a generic nucleophile ( $\text{Nu}^-$ ):

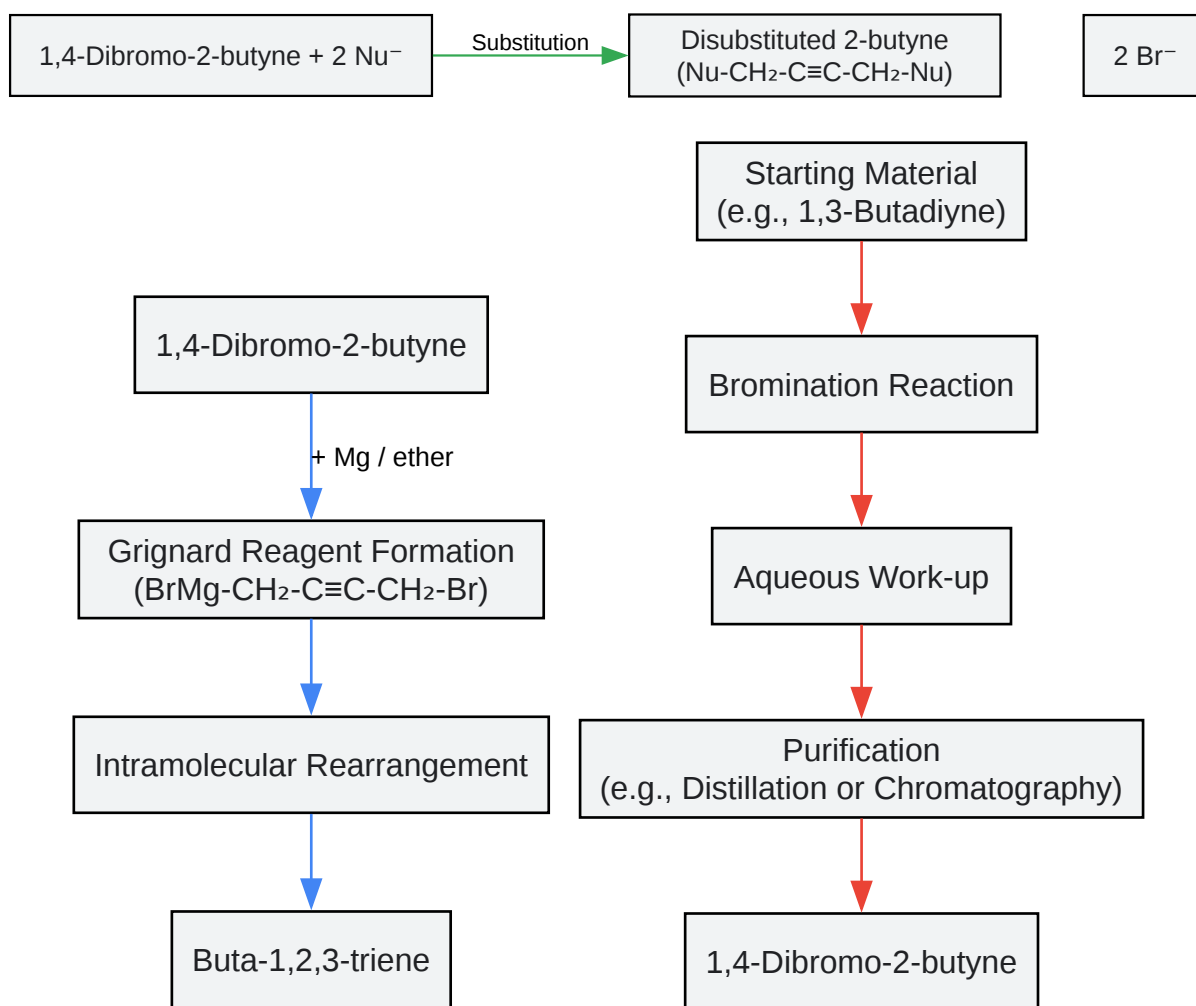
Experimental Protocol: General Procedure for Nucleophilic Substitution

A detailed experimental protocol for a specific nucleophilic substitution reaction of **1,4-dibromo-2-butyne** was not found in the provided search results. However, a general procedure can be inferred from the reactivity of similar alkyl halides.

- **Reaction Setup:** A solution of **1,4-dibromo-2-butyne** in a suitable aprotic solvent (e.g., acetone, DMF, or DMSO) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

- **Addition of Nucleophile:** The nucleophile (typically 2.2 to 2.5 equivalents) is added to the solution. If the nucleophile is a salt, it may be added directly as a solid. If it is a liquid, it can be added via syringe.
- **Reaction Conditions:** The reaction mixture is typically stirred at room temperature or heated to reflux to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), and filtered.
- **Purification:** The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure disubstituted butyne product.

Diagram 1: General Nucleophilic Substitution Pathway



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## References

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